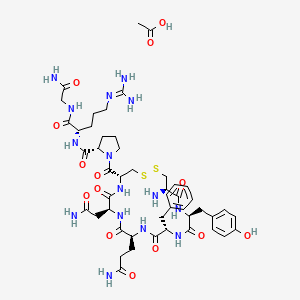

Argipressin acetate

Description

Properties

CAS No. |

83968-48-3 |

|---|---|

Molecular Formula |

C48H69N15O14S2 |

Molecular Weight |

1144.3 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |

InChI Key |

ZHFGXNMADRRGQP-HPILINOVSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Other CAS No. |

129979-57-3 113-79-1 83968-48-3 |

Pictograms |

Irritant |

sequence |

CYFQNCPRG |

Synonyms |

Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |

Origin of Product |

United States |

Foundational & Exploratory

Argipressin acetate mechanism of action

An In-depth Guide to the Mechanism of Action of Argipressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argipressin acetate, the synthetic form of the endogenous hormone arginine vasopressin (AVP), is a critical peptide hormone with multifaceted physiological roles. Its primary functions include regulating plasma osmolality, blood volume, and blood pressure. These effects are mediated through its interaction with a family of G protein-coupled receptors (GPCRs): the V1a, V1b (or V3), and V2 vasopressin receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Argipressin's action, detailing its receptor binding profile, the distinct signaling pathways activated by each receptor subtype, and the ultimate physiological responses. Furthermore, this document includes quantitative data on receptor affinities and functional potencies, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to Argipressin

Argipressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] Its release is primarily stimulated by hyperosmolality, hypotension, and hypovolemia. Therapeutically, Argipressin acetate is utilized for its potent vasopressor effects in conditions such as septic shock and to manage diabetes insipidus due to its antidiuretic properties.[2][3] The diverse physiological effects of Argipressin are dictated by its binding to specific receptor subtypes located in various tissues throughout the body.[2]

Argipressin Receptor Subtypes and Binding Affinity

The biological actions of Argipressin are mediated by three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2.[4] These receptors differ in their tissue distribution, signaling mechanisms, and physiological functions.

-

V1a Receptors (AVPR1A): Predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain. They are the primary mediators of Argipressin's vasopressor effects.

-

V1b Receptors (AVPR1B or V3): Primarily located in the anterior pituitary gland, where they regulate the secretion of adrenocorticotropic hormone (ACTH).

-

V2 Receptors (AVPR2): Mainly expressed on the basolateral membrane of principal cells in the renal collecting ducts, where they mediate antidiuresis.

The affinity of Argipressin for these receptors is a key determinant of its biological activity.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data for Argipressin acetate's interaction with its receptors.

Table 1: Binding Affinity of Argipressin Acetate

| Receptor Subtype | Species | Ligand | Affinity Constant | Value (nM) | Reference(s) |

|---|---|---|---|---|---|

| V1 | Rat | Argipressin | Kd | 1.31 | |

| V1a | Human | [3H]-AVP | Ki | 1.4 | |

| V1a | Hamster | AVP | Ki | 4.70 | |

| V2 | Human | [3H]-AVP | Ki | 1.2 - 1.36 | |

| V2 | Rat | AVP | Kd | 0.3 |

| V2 | Bovine | [3H]-AVP | Kd | 7.90 | |

Table 2: Functional Potency of Argipressin Acetate

| Receptor Subtype | Species | Assay Type | Potency Constant | Value (nM) | Reference(s) |

|---|---|---|---|---|---|

| V2 | Human | cAMP Production | EC50 | 0.05 | |

| V2 | Rat | cAMP Accumulation | EC50 | 15 |

| V2 | N/A | cAMP Flux | EC50 | 0.0116 | |

Molecular Signaling Pathways

Upon binding Argipressin, each receptor subtype activates a distinct intracellular signaling cascade.

V1a Receptor Signaling Pathway

The V1a receptor couples to Gq/11 proteins. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC). This cascade culminates in the phosphorylation of downstream targets, leading to smooth muscle contraction and vasoconstriction.

V2 Receptor Signaling Pathway

The V2 receptor is coupled to the Gs protein. Binding of Argipressin activates Gs, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2)-containing vesicles. This phosphorylation event promotes the translocation and fusion of these vesicles with the apical plasma membrane of the collecting duct principal cells. The insertion of AQP2 water channels into the membrane dramatically increases water permeability, facilitating water reabsorption from the tubular fluid back into the circulation, thereby producing an antidiuretic effect.

References

Argipressin Acetate: A Technical Guide to V1a and V2 Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of argipressin acetate at the human vasopressin V1a and V2 receptors. It includes quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and a description of the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of argipressin for its receptors is a critical determinant of its physiological effects. The inhibition constant (Ki) and dissociation constant (Kd) are common measures of this affinity, with lower values indicating a higher binding affinity. Argipressin exhibits high affinity for both V1a and V2 receptors.[1][2]

| Compound | Receptor | Species | Assay Type | Radioligand | Cell Line/Tissue | Binding Affinity (Ki/Kd) | Reference |

| Arginine Vasopressin | V1a | Human | Competition Binding | [125I]Tyr-Phaa | CHO Cells | Ki = 1.8 ± 0.4 nM | [1] |

| Arginine Vasopressin | V1a | Rat | Saturation Binding | [3H]Arginine Vasopressin | A7r5 Aortic Smooth Muscle | Kd = 1.31 nM | [3] |

| Arginine Vasopressin | V2 | Human | Competition Binding | Not Specified | Not Specified | Ki = ~0.85 nM | [2] |

| Arginine Vasopressin | V2 | Human | Functional (cAMP) | Not Applicable | HEK293 Cells | EC50 = 0.05 nM | |

| Arginine Vasopressin | V1a | Human | Competition Binding | [3H]Arginine Vasopressin | CHO-K1 Cells | Kd = 3.3 ± 1.6 nM |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for vasopressin receptors is most commonly achieved through radioligand binding assays. A competitive binding assay is typically employed to determine the Ki of an unlabeled compound, such as argipressin acetate, by measuring its ability to displace a specific radiolabeled ligand from the receptor.

Objective

To determine the binding affinity (Ki) of a test compound for the V1a or V2 vasopressin receptor expressed in a recombinant cell line.

Materials

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V1a or V2 receptor.

-

Radioligand: [3H]Arginine Vasopressin ([3H]AVP) with high specific activity.

-

Test Compound: Argipressin acetate or other unlabeled ligands.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled arginine vasopressin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Methodology

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the receptor of interest to confluence.

-

Harvest the cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

Perform the assay in a 96-well plate in triplicate for each concentration of the test compound.

-

To each well, add a specific amount of the membrane preparation (e.g., 10-20 µg of protein).

-

Add increasing concentrations of the unlabeled test compound.

-

For the determination of total binding, add assay buffer instead of the test compound.

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled reference compound (e.g., 1 µM AVP).

-

Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the vacuum filtration manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).

-

Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The V1a and V2 receptors are both G-protein coupled receptors (GPCRs); however, they couple to different G-proteins and, as a result, initiate distinct intracellular signaling cascades.

V1a Receptor Signaling

The V1a receptor primarily couples to G-proteins of the Gq/11 class. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including vasoconstriction, glycogenolysis, and platelet aggregation.

V2 Receptor Signaling

In contrast, the V2 receptor is selectively coupled to the Gs protein. Upon activation by argipressin, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. In the kidney, this pathway leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to Argipressin Acetate Signaling Pathways in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core signaling pathways activated by argipressin acetate (AVP), also known as vasopressin, in vascular smooth muscle cells (VSMCs). AVP plays a critical role in the regulation of vascular tone and blood pressure, primarily through its interaction with the V1a receptor, a G protein-coupled receptor (GPCR).[1][2][3][4][5] This document details the molecular cascades, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the signaling networks.

Core Signaling Pathways

AVP exerts its effects on VSMCs through a complex and concentration-dependent network of signaling pathways. The primary pathways involve the activation of Gq/11 proteins, leading to increases in intracellular calcium and sensitization of the contractile machinery to calcium.

The Canonical Gq/11-PLC-IP3-Ca²⁺ Pathway

At nanomolar concentrations, AVP binding to the V1a receptor predominantly activates the Gq/11 family of G proteins. This initiates a well-established signaling cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Ca²⁺ Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Ca²⁺-Calmodulin Complex Formation: The elevated intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin (CaM).

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).

-

Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which in turn promotes actin-myosin cross-bridge cycling and results in smooth muscle contraction.

Canonical Gq/11-PLC-Ca²⁺ Signaling Pathway.

The RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

In addition to increasing intracellular Ca²⁺, AVP signaling also enhances the sensitivity of the contractile apparatus to Ca²⁺. This is primarily mediated by the RhoA/Rho-kinase (ROCK) pathway.

-

RhoA Activation: The Gq/11 and G12/13 proteins can activate the small GTPase RhoA.

-

ROCK Activation: Activated RhoA, in turn, activates its downstream effector, Rho-kinase (ROCK).

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits MLCP activity.

-

Sustained MLC Phosphorylation: By inhibiting MLCP, the dephosphorylation of MLC is reduced, leading to a sustained or increased level of phosphorylated MLC for a given concentration of intracellular Ca²⁺. This results in enhanced and prolonged vasoconstriction.

RhoA/ROCK Pathway and Calcium Sensitization.

Protein Kinase C (PKC) Activation

The diacylglycerol (DAG) produced from PIP2 hydrolysis, along with increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC has multiple downstream targets in VSMCs:

-

It can contribute to the contractile response by phosphorylating various proteins, including the actin-binding proteins calponin and caldesmon.

-

PKC can also phosphorylate and inhibit MLCP, further contributing to calcium sensitization.

-

At picomolar concentrations of AVP, a distinct signaling pathway dependent on PKC and L-type voltage-sensitive Ca²⁺ channels (VSCC) has been identified, leading to vasoconstriction. This suggests a more prominent role for PKC at physiological concentrations of AVP.

Protein Kinase C (PKC) Activation and Downstream Effects.

Quantitative Data

The following tables summarize key quantitative data related to AVP signaling in VSMCs.

Table 1: Argipressin Receptor Binding and Functional Potency

| Parameter | Value | Species/Cell Type | Reference |

| V1a Receptor Binding Affinity (Kd) | |||

| [³H]Arginine Vasopressin | 0.5 - 2.0 nM | Rat Aortic Smooth Muscle Cells | N/A |

| Functional Potency (EC50) | |||

| Vasoconstriction (picomolar AVP) | 30 pM | Rat Mesenteric Arteries | |

| PLC Activation (nanomolar AVP) | ~10 nM | Cultured Vascular Smooth Muscle Cells | |

| Intracellular Ca²⁺ Mobilization | 19 nM | Mammalian Cell Lines (chimeric receptor) |

Table 2: Second Messenger and Ion Concentrations

| Parameter | Basal Level | Stimulated Level (AVP) | Species/Cell Type | Reference |

| Intracellular Ca²⁺ [Ca²⁺]i | 100 - 200 nM | > 700 nM | Rat Aortic Smooth Muscle Cells | |

| IP3 Production | Not specified | Not specified | Cultured Vascular Smooth Muscle Cells | |

| DAG Production | Not specified | Biphasic increase | Cultured Vascular Smooth Muscle Cells |

Table 3: Protein Phosphorylation

| Protein | Fold Increase in Phosphorylation (AVP) | Species/Cell Type | Reference |

| Myosin Light Chain (MLC) | Not specified | Porcine Tracheal Smooth Muscle Cells | |

| MYPT1 (Thr696/853) | Not specified | Rat Aorta | |

| p42 MAP Kinase | Significant increase | Vascular Smooth Muscle Cells |

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in [Ca²⁺]i in cultured VSMCs.

Materials:

-

Cultured vascular smooth muscle cells on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Argipressin acetate solution

-

Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the VSMC-coated coverslips in the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Record the ratio of the fluorescence intensities (F340/F380) over time.

-

-

Experimental Stimulation:

-

Establish a stable baseline F340/F380 ratio.

-

Add argipressin acetate to the perfusion solution at the desired concentration.

-

Continue recording the F340/F380 ratio to observe the change in [Ca²⁺]i.

-

-

Calibration:

-

At the end of the experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, followed by a Ca²⁺-free solution containing a chelator (e.g., EGTA).

-

Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

Workflow for Intracellular Calcium Measurement.

Western Blotting for Phosphorylated Proteins (p-MLC and p-MYPT1)

This protocol outlines the general steps for detecting the phosphorylation status of MLC and MYPT1 in VSMCs following AVP stimulation.

Materials:

-

Cultured vascular smooth muscle cells

-

Argipressin acetate solution

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-MLC, anti-total MLC, anti-p-MYPT1, anti-total MYPT1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured VSMCs with argipressin acetate for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-MLC) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Workflow for Western Blotting of Phosphorylated Proteins.

Conclusion

Argipressin acetate is a potent vasoconstrictor that activates a complex network of signaling pathways in vascular smooth muscle cells. The primary mechanisms involve Gq/11-mediated activation of PLC, leading to an increase in intracellular calcium, and the activation of the RhoA/ROCK pathway, which sensitizes the contractile machinery to calcium. Protein kinase C also plays a significant role, particularly at physiological concentrations of AVP. A thorough understanding of these pathways is crucial for the development of novel therapeutic agents targeting cardiovascular diseases such as hypertension. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]

The Role of Argipressin Acetate in Cardiovascular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argipressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone that plays a critical role in maintaining cardiovascular homeostasis. Synthesized in the hypothalamus and released from the posterior pituitary gland, its primary functions include regulating water balance and modulating vascular tone.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of argipressin acetate, its signaling pathways, and its multifaceted effects on the cardiovascular system. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling cascades and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Argipressin exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a, V2, and V1b (or V3) receptors.[3][4] While its role in osmoregulation via the V2 receptors in the kidneys is well-established, its cardiovascular effects are predominantly mediated by the V1a receptors located on vascular smooth muscle cells.[5] In states of vasodilatory shock, such as sepsis, there can be a relative deficiency of endogenous vasopressin, making exogenous administration of argipressin a valuable therapeutic strategy to restore vascular tone and blood pressure. This guide will explore the intricate molecular and physiological actions of argipressin that underpin its importance in cardiovascular regulation.

Mechanism of Action and Signaling Pathways

The cardiovascular effects of argipressin are dictated by its interaction with V1a and V2 receptors, each activating distinct intracellular signaling cascades.

V1a Receptor Signaling

Located on vascular smooth muscle, platelets, and cardiomyocytes, the V1a receptor is coupled to the Gq/11 family of G-proteins. Activation of the V1a receptor initiates the following signaling pathway:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG collectively activate PKC.

-

Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction.

V2 Receptor Signaling

Primarily located on the basolateral membrane of renal collecting duct cells, V2 receptors are coupled to the Gs family of G-proteins. Their activation is central to the antidiuretic effects of argipressin. The signaling cascade is as follows:

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP activates PKA.

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the collecting duct cells.

-

Water Reabsorption: The insertion of AQP2 water channels into the apical membrane increases water permeability, leading to enhanced water reabsorption from the urine.

Quantitative Data on Argipressin

The following tables summarize key quantitative data related to the interaction of argipressin with its receptors and its hemodynamic effects.

| Parameter | Receptor | Value | Cell/Tissue Type | Reference |

| Dissociation Constant (Kd) | V1 | 1.31 nM | A7r5 rat aortic smooth muscle cells | |

| Plasma Concentration (Basal) | - | 0.25 - 4.0 pg/mL | Healthy humans | |

| Plasma Concentration (Dehydration) | - | Rises to ~10x basal levels | Rats after 96h fluid restriction | |

| Plasma Half-life | - | 10 - 20 minutes | Humans |

Table 1: Receptor Binding and Pharmacokinetic Parameters

| Condition | Dose/Level | Parameter | Change | Animal Model/Subject | Reference |

| Dehydration | Plasma AVP: 7.3 ± 1.5 pg/mL | Cardiac Output | ↓ 13% | Conscious dogs | |

| Total Peripheral Resistance | ↑ 12% | Conscious dogs | |||

| Acute Infusion | 2.6 ng/kg/min | Cardiac Output | ↓ 29% | Conscious dogs | |

| Plasma AVP: 96.6 ± 8.1 pg/mL | Heart Rate | ↓ 26% | Conscious dogs | ||

| Total Peripheral Resistance | ↑ 54% | Conscious dogs | |||

| Septic Shock (Clinical) | 0.03 units/minute | Mean Arterial Pressure | ↑ | Adult humans | |

| Norepinephrine Requirement | ↓ | Adult humans |

Table 2: Hemodynamic Effects of Argipressin

Experimental Protocols

In Vivo Administration in Animal Models

This protocol outlines the continuous intravenous infusion of argipressin to study its vasopressor effects in a hypotension model (e.g., septic shock).

Materials:

-

Argipressin acetate (lyophilized powder)

-

Sterile saline (0.9% NaCl)

-

Anesthetic agent

-

Surgical instruments for catheter implantation

-

Infusion pump

-

Blood pressure transducer and heart rate monitor

-

Animal model (e.g., rat, dog)

Procedure:

-

Animal Preparation: Anesthetize the animal according to institutional guidelines. Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.

-

Argipressin Solution Preparation: Reconstitute lyophilized argipressin in sterile saline to a known stock concentration. Further dilute the stock solution to the desired final concentration for infusion.

-

Administration: Administer argipressin via continuous intravenous infusion using a syringe pump.

-

Monitoring and Data Collection: Continuously monitor mean arterial pressure (MAP), heart rate (HR), and other hemodynamic parameters. Collect blood samples at baseline and throughout the infusion to measure plasma argipressin levels and other relevant biomarkers.

Measurement of Plasma Argipressin

Radioimmunoassay (RIA) is a common method for measuring plasma argipressin concentrations.

Procedure:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., lithium heparin).

-

Plasma Separation: Promptly separate the plasma by centrifugation at 4°C.

-

Extraction: Extract argipressin from the plasma to remove interfering substances. This can be achieved by methods such as acetone precipitation.

-

Radioimmunoassay: Perform a competitive RIA using a specific antibody to argipressin and a radiolabeled argipressin tracer.

-

Quantification: Determine the concentration of argipressin in the sample by comparing the amount of bound radiolabeled tracer to a standard curve.

Cardiovascular Effects of Argipressin

Vasoconstriction

The primary cardiovascular effect of argipressin is vasoconstriction, mediated by V1a receptors on vascular smooth muscle. This leads to an increase in systemic vascular resistance (SVR) and, consequently, an elevation in blood pressure. This effect is particularly pronounced in states of vasodilatory shock where the vasculature is hyporesponsive to catecholamines.

Cardiac Effects

The effects of argipressin on the heart are complex. While V1a receptors are present on cardiomyocytes, high concentrations of argipressin can lead to coronary vasoconstriction, potentially reducing coronary blood flow and myocardial contractility. However, in some contexts, it can improve cardiac function by increasing afterload and improving coronary perfusion pressure. Overexpression of the V1a receptor in the heart has been shown to cause left ventricular dysfunction.

Baroreflex Modulation

Argipressin can also act on the central nervous system to modulate baroreflex sensitivity. It can enhance the baroreflex, which helps to control heart rate in response to changes in blood pressure.

Clinical Implications and Future Directions

Argipressin acetate is an important therapeutic agent in the management of vasodilatory shock, particularly septic shock. Its use as an adjunct to catecholamines can help to increase mean arterial pressure and reduce the required dose of norepinephrine. Ongoing research is exploring the optimal timing and patient populations for argipressin therapy. Further investigation into the nuanced effects of argipressin on different vascular beds and its interaction with other vasoactive agents will be crucial for refining its clinical application and developing novel therapeutic strategies for cardiovascular diseases.

References

- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Science Review: Vasopressin and the cardiovascular system part 2 – clinical physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. safercare.vic.gov.au [safercare.vic.gov.au]

A Technical Guide to Oxytocin and Vasopressin: Hypothalamic Nonapeptide Hormones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nine-amino-acid peptide hormones, oxytocin (OT) and vasopressin (AVP), synthesized in the hypothalamus. Given their structural similarity and overlapping receptor affinity, this document will address both hormones, highlighting their distinct and shared characteristics. This guide is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on their core biology, pharmacology, and methodologies for their study.

Introduction

Oxytocin and vasopressin are structurally related nonapeptide hormones synthesized in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus[1]. While both peptides differ by only two amino acids, they exhibit distinct physiological roles. Oxytocin is primarily associated with uterine contractions during labor, lactation, and social bonding[1][2][3]. Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis, blood pressure, and has roles in social behavior[4]. Their actions are mediated by specific G protein-coupled receptors (GPCRs): the oxytocin receptor (OTR), and the vasopressin receptors (V1a, V1b, and V2).

Signaling Pathways

The activation of oxytocin and vasopressin receptors initiates distinct downstream signaling cascades.

Oxytocin Receptor (OTR) Signaling

The OTR primarily couples to Gαq/11 proteins. Upon oxytocin binding, Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction. Additionally, OTR activation can engage other pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways.

Vasopressin Receptor Signaling

Vasopressin receptors are classified into V1a, V1b (or V3), and V2 subtypes, each with distinct signaling mechanisms and tissue distribution.

-

V1a and V1b Receptors: These receptors, similar to OTR, couple to Gαq/11 proteins, leading to the activation of PLC and a subsequent increase in intracellular calcium. V1a receptors are predominantly found on smooth muscle cells, mediating vasoconstriction, while V1b receptors are located in the anterior pituitary, regulating ACTH release.

-

V2 Receptors: The V2 receptor, primarily located in the kidney collecting ducts, couples to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of selected ligands for human oxytocin and vasopressin receptors.

| Ligand | OTR (Ki, nM) | V1aR (Ki, nM) | V1bR (Ki, nM) | V2R (Ki, nM) | Reference(s) |

| Agonists | |||||

| Oxytocin | 4.28 | 495.2 | - | - | |

| Arginine Vasopressin | 36.1 | 4.70 | - | - | |

| Carbetocin | 7.1 | - | - | - | |

| d[Leu4,Lys8]-VP | - | - | 0.52 (human) | - | |

| Antagonists | |||||

| Atosiban | selective | - | - | - | |

| L-368,899 | 12.38 (coyote) | 511.6 (coyote) | - | - | |

| L-371,257 | 19 | 3.7 | - | - | |

| Manning Compound | 213.8 | 6.87 | - | - | |

| Relcovaptan (SR-49059) | - | 1.4 | - | - | |

| Nelivaptan (SSR-149415) | - | - | 1.3 (rat) | - | |

| Tolvaptan | - | - | - | 1.28 µM (IC50) |

Note: Binding affinities can vary depending on the species and experimental conditions. The data presented here are for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of oxytocin and vasopressin systems.

Radioligand Binding Assay for OTR

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the oxytocin receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the compound of interest.

-

Non-specific Binding Control: 1 µM unlabeled oxytocin.

-

GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the OTR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competition (radioligand + membranes + test compound at various concentrations).

-

Incubation: Add 150 µL of membrane preparation (5-20 µg protein), 50 µL of test compound or vehicle, and 50 µL of radioligand to each well. Incubate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for OTR Activation

This protocol measures the increase in intracellular calcium concentration following OTR activation.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compounds: Serial dilutions of agonists or antagonists.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed cells into the microplate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate at 37°C for 45-60 minutes in the dark.

-

Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the test compound and continue to monitor the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the EC50 value from the dose-response curve. For antagonists, pre-incubate with the antagonist before adding a known agonist and determine the IC50 value.

cAMP Assay for V2 Receptor Activation

This protocol measures the accumulation of cyclic AMP (cAMP) following V2 receptor stimulation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human V2 receptor.

-

Stimulation Buffer: Assay-specific buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits based on technologies such as TR-FRET (e.g., LANCE) or ELISA.

-

Test Compounds: Serial dilutions of agonists or antagonists.

-

White, opaque 384-well plates.

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Plating: Dispense cells into the microplate.

-

Compound Addition: Add serial dilutions of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known V2 receptor agonist.

-

Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.

-

Lysis and Detection: Add the lysis and detection reagents from the cAMP kit to the wells.

-

Data Acquisition: Incubate as per the kit instructions and then read the plate on a compatible plate reader.

-

Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Generate a dose-response curve to determine the EC50 or IC50 values.

Oxytocin ELISA

This protocol outlines a competitive ELISA for the quantification of oxytocin in biological samples.

Materials:

-

Sample: Serum, plasma, or other biological fluids.

-

Oxytocin ELISA Kit: Containing a microplate pre-coated with an anti-oxytocin antibody, biotinylated oxytocin, streptavidin-HRP, standards, and other necessary reagents.

-

Wash Buffer: Provided in the kit or prepared as instructed.

-

Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine).

-

Stop Solution: Dilute acid (e.g., 1 M H₂SO₄).

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the oxytocin standard. Prepare samples as per the kit instructions, which may involve extraction.

-

Assay Reaction: Add 50 µL of standard or sample and 50 µL of biotinylated oxytocin to each well. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the contents of the wells and wash three to five times with wash buffer.

-

Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP to each well and incubate for 30-60 minutes at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Reading: Read the absorbance at 450 nm within 10 minutes.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentration. Determine the oxytocin concentration in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of oxytocin in the sample.

Vasopressin Radioimmunoassay (RIA)

This protocol describes a competitive RIA for the quantification of vasopressin in plasma.

Materials:

-

Sample: EDTA plasma.

-

Vasopressin RIA Kit: Containing anti-vasopressin antibody, ¹²⁵I-labeled vasopressin tracer, standards, and second antibody precipitating reagent.

-

Assay Buffer.

-

Gamma counter.

Procedure:

-

Sample Extraction: Extract vasopressin from plasma samples using solid-phase extraction (SPE) or ethanol extraction.

-

Assay Setup: In assay tubes, pipette standards or extracted samples, anti-vasopressin antibody, and assay buffer.

-

Incubation: Incubate for 24 hours at 4°C.

-

Tracer Addition: Add ¹²⁵I-labeled vasopressin tracer to each tube.

-

Second Incubation: Incubate for another 24 hours at 4°C.

-

Precipitation: Add the second antibody precipitating reagent, vortex, and incubate to separate bound from free tracer.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the log of the standard concentration. Determine the vasopressin concentration in the samples from the standard curve. The radioactivity is inversely proportional to the amount of vasopressin in the sample.

Conclusion

Oxytocin and vasopressin are critical hypothalamic neuropeptides with diverse physiological functions. A thorough understanding of their signaling pathways, receptor pharmacology, and accurate quantification is essential for advancing research and developing novel therapeutics targeting these systems. This technical guide provides a foundational resource of data and methodologies to support these endeavors. The provided protocols should be optimized for specific laboratory conditions and reagents.

References

Argipressin Acetate: A Technical Guide on its Effects on Blood Pressure and Fluid Balance

1.0 Introduction

Argipressin, also known as arginine vasopressin (AVP) or antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2] It plays a pivotal role in maintaining cardiovascular homeostasis and regulating body fluid tonicity.[1][3] As a therapeutic agent, argipressin acetate is the synthetic form used clinically to manage conditions characterized by profound vasodilation and fluid imbalance.[3]

This technical guide provides an in-depth review of the molecular mechanisms, physiological effects, and quantitative data related to argipressin acetate's impact on blood pressure and fluid balance. It is intended for researchers, scientists, and drug development professionals, offering detailed signaling pathways, experimental protocols, and a summary of key clinical findings to support preclinical and clinical research.

2.0 Core Mechanisms of Action

Argipressin exerts its effects by binding to specific G-protein coupled receptors (GPCRs) located on different cell types. The primary receptors mediating its effects on blood pressure and fluid balance are the V1a and V2 receptors.

2.1 Vascular Effects (V1a Receptor-Mediated)

The pressor effects of argipressin are mediated by the V1a receptor, which is predominantly expressed in vascular smooth muscle cells. Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction. This process involves the coupling of the receptor to Gq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the elevated Ca2+ along with DAG activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction. This vasoconstriction increases systemic vascular resistance (SVR) and elevates arterial blood pressure.

2.2 Renal Effects (V2 Receptor-Mediated)

The antidiuretic effects of argipressin are mediated by V2 receptors located on the basolateral membrane of principal cells in the kidney's collecting ducts. Upon binding argipressin, the V2 receptor activates a Gs protein, which stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP) from ATP. Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates vesicles containing the water channel protein Aquaporin-2 (AQP2), promoting their translocation and fusion with the apical cell membrane. The insertion of AQP2 channels dramatically increases the water permeability of the membrane, allowing for the reabsorption of solute-free water from the tubular fluid back into the circulation, resulting in decreased urine output and more concentrated urine.

3.0 Quantitative Effects on Blood Pressure and Hemodynamics

Argipressin is used clinically to increase blood pressure in patients with refractory vasodilatory shock where conventional catecholamine vasopressors are insufficient. A significant linear relationship has been demonstrated between the argipressin dose, an increase in mean arterial pressure (MAP), and an increase in systemic vascular resistance.

Table 1: Clinical Dosing and Hemodynamic Targets for Argipressin Acetate

| Indication | Starting Dose | Titration Schedule | Maximum Recommended Dose | Therapeutic Target |

|---|---|---|---|---|

| Catecholamine-Refractory Hypotension / Septic Shock | 0.01 I.U. per minute | Increase by 0.01 I.U./min every 15-20 min | 0.03 I.U. per minute | Mean Arterial Pressure (MAP) of 65-75 mmHg |

| Diabetes Insipidus (DI) | 0.5 milliunit/kg/hour | Titrate based on urine output and serum Na+ | 2 milliunit/kg/hour | Urine output 2-4 mL/kg/hr; Serum Na+ 145-150 mmol/L |

(Data sourced from)

Table 2: Summary of Key Clinical Trial Data on Blood Pressure and Related Outcomes

| Clinical Trial / Scenario | Argipressin Intervention | Key Findings |

|---|---|---|

| VANISH Trial (Septic Shock) | Early argipressin (up to 0.06 U/min) vs. Norepinephrine | No significant difference in 90-day mortality (30.9% vs 27.5%). Significantly less renal replacement therapy required in the argipressin group (25.4% vs 35.3%). |

| Trauma and Hemorrhagic Shock | Argipressin bolus (4 U) followed by infusion (≤0.04 U/min) for 48 hrs vs. Placebo | Patients receiving argipressin required significantly less blood product transfusion at 48 hours (median 1.4 L vs 2.9 L). |

4.0 Quantitative Effects on Fluid and Electrolyte Balance

The primary effect of argipressin on fluid balance is antidiuresis, which can lead to water retention and, in some cases, hyponatremia if fluid intake is not managed appropriately. Its effect is dose-dependent and can be precisely titrated to achieve specific fluid balance goals, particularly in the management of central diabetes insipidus.

Table 3: Effects of Argipressin Acetate on Fluid Balance Parameters

| Parameter | Physiological Effect | Target Range in DI Management | Key Clinical Observations |

|---|---|---|---|

| Urine Output | Decreases | 2-4 mL/kg/hour | Titration of argipressin is critical to avoid excessive water retention. |

| Urine Osmolality | Increases | N/A (goal is to concentrate urine relative to plasma) | In a water deprivation test, healthy subjects reached a mean urine osmolality of 981.1 mOsm/l, while patients with Cushing's disease (a state of vasopressin resistance) only reached 511.5 mOsm/l. |

| Serum Sodium | May decrease (risk of hyponatremia) | Maintain between 145-150 mmol/L | Continuous monitoring of serum sodium is essential during therapy. |

| Plasma Osmolality | Tends to be normalized by reducing free water excretion | Maintain within normal range (approx. 275-295 mOsmol/kg) | Argipressin release is naturally stimulated by hyperosmolality. |

5.0 Experimental Protocols for Preclinical Evaluation

Evaluating the dual effects of argipressin requires robust experimental designs that can accurately measure both cardiovascular and renal parameters.

5.1 Measurement of Blood Pressure in Animal Models

The selection of a blood pressure measurement technique in animal models is critical for obtaining reliable data.

-

Methodologies:

-

Intra-arterial Catheters: Considered a "gold standard," this invasive method provides precise, continuous blood pressure readings directly from an artery (e.g., carotid or femoral). However, it requires surgery and may stress the animal.

-

Radiotelemetry: This is the preferred method for conscious, freely moving animals, as it allows for continuous, long-term monitoring without the stress of restraint or anesthesia. It is, however, the most expensive option.

-

Tail-Cuff Plethysmography: A non-invasive method suitable for screening large numbers of animals. It is less precise and can be influenced by stress from restraint and warming, which is necessary to detect a pulse in the tail.

-

-

Key Considerations:

-

Acclimatization: Animals should be habituated to the measurement procedure to minimize restraint-induced stress, which can artificially elevate blood pressure.

-

Anesthesia: Anesthetics can significantly alter cardiovascular function; for example, isoflurane is a known vasodilator and can lower blood pressure, confounding the effects of argipressin.

-

5.2 Assessment of Fluid Balance

A comprehensive assessment of fluid balance involves measuring multiple parameters in both blood and urine.

-

Methodologies:

-

Sample Collection: Timed collection of urine using metabolic cages is essential for accurately measuring urine volume and excretion rates. Blood samples are collected to measure plasma parameters.

-

Parameter Measurement:

-

Volume and Weight: Changes in body weight can serve as a surrogate for total body water changes. Urine volume is measured directly.

-

Osmolality: Plasma and urine osmolality are measured using an osmometer to determine the kidney's concentrating ability.

-

Electrolytes: Plasma and urine sodium and potassium concentrations are measured using ion-selective electrodes.

-

AVP Levels: Plasma and urine argipressin concentrations are typically quantified using a competitive radioimmunoassay (RIA), which requires prior extraction of the hormone from the sample.

-

-

Water Deprivation Test (WDT): This functional test is used to assess the entire AVP axis. The subject is deprived of water, and serial measurements of body weight, plasma osmolality, and urine osmolality are taken to determine if endogenous AVP is released and if the kidneys respond appropriately by concentrating urine.

-

6.0 Summary and Future Directions

Argipressin acetate is a potent therapeutic agent with dual, receptor-specific actions on the cardiovascular and renal systems. Its ability to increase blood pressure via V1a receptor-mediated vasoconstriction and promote free water retention via V2 receptor-mediated antidiuresis makes it a critical tool in the management of vasodilatory shock and water balance disorders like diabetes insipidus.

Future research should continue to explore the optimal timing and patient populations for argipressin use in shock states, investigate potential V2 receptor-independent pathways of aquaporin-2 regulation, and develop more selective agonists and antagonists to target specific arms of the vasopressin system, thereby maximizing therapeutic benefit while minimizing potential side effects such as water intoxication or excessive vasoconstriction.

References

Argipressin Acetate as a Neurotransmitter in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argipressin acetate, the synthetic form of the endogenous neuropeptide arginine vasopressin (AVP), plays a crucial role as a neurotransmitter and neuromodulator within the central nervous system (CNS). Beyond its well-established peripheral functions in regulating water homeostasis and blood pressure, central argipressin systems are integral to a wide array of complex behaviors and physiological processes. These include social recognition, aggression, anxiety, learning, and memory. This technical guide provides a comprehensive overview of the core principles of argipressin neurotransmission, focusing on its synthesis, release, receptor interactions, and signaling pathways in the brain. Detailed experimental protocols for key research methodologies are provided, alongside quantitative data on receptor binding affinities and physiological concentrations to support drug development and neuroscience research.

Introduction

Argipressin, a nonapeptide, is synthesized in magnocellular neurons of the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus, as well as in parvocellular neurons of the PVN and the suprachiasmatic nucleus (SCN).[1] While its hormonal release into the bloodstream from the posterior pituitary is well-documented, this guide focuses on its function as a neurotransmitter, where it is released from axonal projections to various brain regions.[1] Argipressin's actions in the brain are mediated by three G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[2][3] The V1a and V1b receptors are the predominant subtypes in the CNS and are the primary focus of this guide.[1] Understanding the intricate signaling cascades initiated by argipressin-receptor binding is paramount for developing novel therapeutics targeting neurological and psychiatric disorders.

Argipressin Synthesis, Transport, and Release

Argipressin is synthesized as a precursor protein, preprovasopressin, which also contains neurophysin II and copeptin. This precursor undergoes enzymatic cleavage during axonal transport to nerve terminals, where mature argipressin is stored in dense-core vesicles. Neuronal firing triggers the release of argipressin into the synaptic cleft, allowing it to interact with its receptors on postsynaptic neurons. Additionally, argipressin can be released somatodendritically, enabling it to act as an autocrine or paracrine signal to modulate the activity of the releasing neuron and its neighbors.

Argipressin Receptors and Signaling Pathways

The physiological effects of argipressin in the brain are dictated by the distribution and signaling of its receptor subtypes.

V1a Receptor

The V1a receptor is widely distributed throughout the brain, with notable expression in the olfactory bulb, lateral septum, hippocampus, and amygdala. It is primarily coupled to Gq/11 proteins.

Activation of the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium. Upon argipressin binding, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to modulate neuronal excitability and gene expression.

V1b Receptor

The V1b receptor is notably expressed in the anterior pituitary, where it modulates the release of adrenocorticotropic hormone (ACTH). Within the brain, V1b receptors are found in areas such as the hippocampus (specifically the CA2 region), olfactory bulb, and the paraventricular nucleus of the hypothalamus. Similar to the V1a receptor, the V1b receptor is coupled to Gq/11 proteins and initiates a similar signaling cascade involving PLC, IP3, DAG, and subsequent increases in intracellular calcium.

The binding of argipressin to the V1b receptor triggers the activation of the Gq protein, leading to the stimulation of phospholipase C. This results in the generation of IP3 and DAG, culminating in the release of intracellular calcium and the activation of protein kinase C, which then mediates downstream cellular responses.

Quantitative Data

Receptor Binding Affinities

The affinity of argipressin and its analogs for V1a and V1b receptors is crucial for understanding their pharmacological profiles. The dissociation constant (Kd) and inhibition constant (Ki) are key measures of this affinity, with lower values indicating higher affinity.

| Compound | Receptor | Species | Brain Region/Cell Line | Kd (nM) | Ki (nM) | Reference |

| Argipressin | V1a | Human | --- | --- | 1.8 ± 0.4 | |

| Argipressin | V1a | Hamster | Brain | --- | 4.70 | |

| [125I]Linear Vasopressin Antagonist | V1a | Hamster | Brain | 0.2619 ± 0.067 | --- | |

| Argipressin | V1 | Rat | Liver | 3.0 ± 0.9 (nmol/l) | --- | |

| Argipressin | V1 | Rat | Kidney | 0.5 ± 0.9 | --- | |

| d[Cha4]AVP | V1b | Human | --- | Significantly decreased affinity in E37A mutant | --- |

Physiological Concentrations in the Brain

In vivo microdialysis is a key technique for measuring the extracellular concentrations of neurotransmitters like argipressin in specific brain regions.

| Brain Region | Species | Condition | Argipressin Concentration | Reference |

| Ventral Septal Area | Rat | Following 10 ng i.c.v. injection | 10.7 nM (maximum) | |

| Ventral Septal Area | Rat | Extrapolated from 1 ng i.c.v. injection | 1.07 nM | |

| Supraoptic Nucleus | Rat | Basal | Detectable | |

| Median Eminence | Rat | Following K+ stimulation of SON | ~1 pg/µl |

Experimental Protocols

In Vivo Microdialysis for Argipressin Measurement

This protocol outlines the general steps for measuring extracellular argipressin levels in the brain of a live animal.

Objective: To quantify the concentration of argipressin in the extracellular fluid of a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (concentric or U-shaped)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic

-

Radioimmunoassay (RIA) or ELISA kit for argipressin

Procedure:

-

Probe Preparation and Calibration: Calibrate the microdialysis probe in vitro to determine its recovery rate for argipressin.

-

Animal Surgery: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the target brain region.

-

Probe Implantation: Slowly lower the microdialysis probe into the desired brain nucleus using stereotaxic coordinates. Secure the probe to the skull with dental cement.

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate fractions at regular intervals (e.g., every 20-30 minutes) in a refrigerated fraction collector.

-

Quantification: Measure the argipressin concentration in the collected dialysate samples using a sensitive immunoassay (RIA or ELISA).

-

Data Analysis: Correct the measured concentrations for the in vitro recovery rate of the probe to estimate the actual extracellular concentration of argipressin.

Immunohistochemistry for Vasopressin Neurons and Receptors

This protocol provides a general framework for localizing argipressin-producing neurons or argipressin receptors in brain tissue.

Objective: To visualize the distribution of argipressin or its receptors within brain sections.

Materials:

-

Brain tissue sections (fixed and cryoprotected)

-

Primary antibody (e.g., rabbit anti-vasopressin or anti-V1a receptor)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Phosphate-buffered saline (PBS)

-

Microscope slides

-

Mounting medium

Procedure:

-

Tissue Preparation: Perfuse the animal with fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix and cryoprotect the brain before sectioning on a cryostat or vibratome.

-

Antigen Retrieval (if necessary): Treat sections to unmask the epitope.

-

Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections in PBS and then incubate with the biotinylated secondary antibody.

-

ABC Incubation: Wash the sections and incubate with the ABC reagent.

-

Visualization: Wash the sections and develop the signal by incubating with DAB substrate, which produces a brown precipitate at the site of the antigen.

-

Mounting and Imaging: Dehydrate the sections, clear with xylene, and coverslip with mounting medium. Image the sections using a light microscope.

In Situ Hybridization for Vasopressin mRNA

This protocol allows for the localization of cells that are actively transcribing the argipressin gene.

Objective: To detect and visualize vasopressin mRNA in brain tissue.

Materials:

-

Frozen brain sections

-

Digoxigenin (DIG)-labeled antisense riboprobe for vasopressin mRNA

-

Hybridization buffer (containing formamide)

-

Saline-sodium citrate (SSC) buffers

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Proteinase K

-

Triethanolamine

-

Acetic anhydride

Procedure:

-

Tissue Preparation: Cut frozen brain sections on a cryostat and mount them on coated slides.

-

Pretreatment: Fix the sections in 4% paraformaldehyde, treat with proteinase K to improve probe penetration, and acetylate with acetic anhydride in triethanolamine to reduce background.

-

Hybridization: Apply the DIG-labeled vasopressin probe in hybridization buffer to the sections and incubate overnight at an elevated temperature (e.g., 65°C).

-

Post-Hybridization Washes: Perform a series of stringent washes in SSC buffers at high temperature to remove unbound and non-specifically bound probe.

-

Immunodetection: Block the sections and then incubate with an anti-DIG-AP antibody.

-

Colorimetric Detection: Wash the sections and incubate with the NBT/BCIP substrate solution, which will produce a purple-blue precipitate in cells containing vasopressin mRNA.

-

Mounting and Analysis: Stop the color reaction, rinse the slides, and coverslip. Analyze the distribution of the signal using a light microscope.

Patch-Clamp Electrophysiology of Vasopressin-Responsive Neurons

This protocol is for recording the electrical activity of individual neurons and assessing their response to argipressin application.

Objective: To characterize the electrophysiological properties of neurons that are modulated by argipressin.

Materials:

-

Brain slices containing the region of interest

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Microscope with DIC optics

-

Argipressin acetate solution

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices from the animal and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Cell Targeting: Identify a neuron of interest using DIC optics.

-

Patch Pipette Placement: Under visual guidance, carefully approach the neuron with a glass micropipette filled with internal solution and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

-

Baseline Recording: Record the baseline electrical activity of the neuron in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential) mode.

-

Argipressin Application: Bath-apply a known concentration of argipressin acetate to the slice and record the changes in the neuron's electrical properties (e.g., changes in firing rate, membrane potential, or synaptic currents).

-

Washout: Perfuse the slice with drug-free aCSF to determine if the effects of argipressin are reversible.

Conclusion

Argipressin acetate's role as a neurotransmitter in the brain is multifaceted and critical for the regulation of complex behaviors and physiological states. The V1a and V1b receptors, through their Gq-protein coupled signaling pathways, offer promising targets for the development of novel therapeutics for a range of neuropsychiatric conditions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the intricacies of the central argipressin system and harness its therapeutic potential. Continued investigation into the precise neural circuits and downstream effects of argipressin neurotransmission will undoubtedly pave the way for innovative treatments for disorders characterized by social deficits and emotional dysregulation.

References

Argipressin acetate structure and chemical properties

An In-depth Technical Guide to Argipressin Acetate: Structure, Properties, and Signaling Pathways

This guide provides a comprehensive overview of the structural and chemical properties of Argipressin acetate, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies and visual representations of its signaling pathways.

Chemical Structure and Identification

Argipressin is a nonapeptide hormone, with the acetate salt being a common formulation. Its structure is characterized by a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide with a tripeptide side chain.

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1][2][3][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[5] |

| CAS Number | 129979-57-3 (monoacetate); 113-79-1 (free base) |

| Molecular Formula | C48H69N15O14S2 (for the acetate salt) |

| SMILES | CC(=O)O.C1C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N">C@HC(=O)N--INVALID-LINK--C(=O)NCC(=O)N |

| Synonyms | [Arg8]-Vasopressin acetate, Arginine Vasopressin acetate, AVP acetate |

Physicochemical Properties

The physicochemical properties of Argipressin acetate are crucial for its formulation, stability, and biological activity.

| Property | Value |

| Molecular Weight | 1144.28 g/mol (acetate salt); 1084.23 g/mol (free base) |

| Melting Point | 189 °C (decomposes) |

| Solubility | Soluble in water (up to ~20 mg/mL) |

| Appearance | White to light yellow, powder to crystal |

| Storage | Store at -20°C for long-term stability |

| Purity (typical) | ≥95% (as determined by HPLC) |

Biological Activity and Signaling Pathways

Argipressin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b (also known as V3), and V2 receptors. These receptors are distributed in various tissues and are coupled to distinct intracellular signaling cascades.

V1a Receptor Signaling

The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, and hepatocytes. Its activation leads to vasoconstriction, platelet aggregation, and glycogenolysis. The V1a receptor is coupled to the Gq/11 family of G proteins.

References

Navigating the Nomenclature: A Technical Guide to Argipressin Acetate and Vasopressin in Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of physiological research and drug development, precise terminology is paramount. This guide provides an in-depth clarification of the nomenclature surrounding argipressin acetate and vasopressin, offering a comprehensive resource on their comparative activities, the experimental protocols for their study, and the signaling pathways they modulate.

Demystifying the Terminology: Argipressin vs. Vasopressin

The terms "argipressin" and "vasopressin" are often used interchangeably, which can be a source of confusion. To clarify:

-

Vasopressin is a generic term for a nonapeptide hormone with antidiuretic and vasopressor properties. Mammals express two main forms of vasopressin.

-

Arginine Vasopressin (AVP) , also known as Argipressin , is the form of vasopressin found in humans and most other mammals.[1][2] Its amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2.[1]

-

Lysine Vasopressin (LVP) , or lypressin, has a lysine in place of arginine at the eighth position and is found in pigs and some related species.[1]

-

Argipressin Acetate is the acetate salt of arginine vasopressin.[3] In research and pharmaceutical contexts, the active molecule is argipressin itself. The acetate salt form is a common formulation for stability and solubility.

Therefore, for research concerning human physiology and drug development targeting human receptors, "argipressin" is the more specific and accurate term for the endogenous hormone. "Vasopressin" is often used as a synonym for arginine vasopressin in this context.

Quantitative Comparison of Receptor Binding Affinity

Argipressin exerts its effects by binding to three main subtypes of G-protein coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2. The affinity of argipressin and its analogs for these receptors determines their physiological effects.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Primary Effect |

| Arginine Vasopressin (Argipressin) | V1a | 1.8 ± 0.4 | Non-selective Agonist |

| V2 | ~0.85 | ||

| Desmopressin | V1a | 62.4 | V2-selective Agonist |

| V2 | 65.9 | ||

| Terlipressin | V1a | ~1100 | V1a-selective Agonist (Prodrug) |

| V2 | ~6900 | ||

| Relcovaptan (SR-49059) | V1a | 1.3 ± 0.2 | V1a-selective Antagonist |

| V2 | - | ||

| Oxytocin | V1a | 129 ± 22 | Weak Agonist |

| V2 | - |

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for studying argipressin and vasopressin.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.